molecular formula C13H11N3O B12585625 2-Oxo-4-anilino-6-methyl-1,2-dihydropyridine-3-carbonitrile CAS No. 582300-63-8

2-Oxo-4-anilino-6-methyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B12585625
CAS No.: 582300-63-8
M. Wt: 225.25 g/mol
InChI Key: NTBHJZUERYAPRA-UHFFFAOYSA-N
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Description

2-Oxo-4-anilino-6-methyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the anilino group and the nitrile functionality in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-anilino-6-methyl-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-anilino-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with suitable reagents under controlled conditions. One common method involves the use of a Mannich reaction, where the compound is synthesized by reacting an appropriate aldehyde, amine, and a nitrile compound in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production. Advanced techniques like continuous flow synthesis may also be employed to enhance the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-anilino-6-methyl-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Oxo-4-anilino-6-methyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-4-anilino-6-methyl-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the anilino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

582300-63-8

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

4-anilino-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3O/c1-9-7-12(11(8-14)13(17)15-9)16-10-5-3-2-4-6-10/h2-7H,1H3,(H2,15,16,17)

InChI Key

NTBHJZUERYAPRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)NC2=CC=CC=C2

Origin of Product

United States

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